Cas no 618389-64-3 (methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)

Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic organic compound featuring a chromene core substituted with a 4-chlorophenyl group, a methyl group, and an oxyacetate moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the chlorophenyl and ester functional groups enhances its reactivity, making it suitable for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating research in medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling and storage, while its purity is critical for reproducible results in synthetic applications.
methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate structure
618389-64-3 structure
Product name:methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
CAS No:618389-64-3
MF:C19H15ClO5
Molecular Weight:358.772404909134
CID:5554389
PubChem ID:1522814

methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
    • Acetic acid, 2-[[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, methyl ester
    • methyl 2-{3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yloxy}acetate
    • インチ: 1S/C19H15ClO5/c1-11-18(12-3-5-13(20)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3
    • InChIKey: VPNPVDTVLDJLSN-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)COC1=CC=C2C(=C1)OC(C)=C(C1=CC=C(Cl)C=C1)C2=O

計算された属性

  • 精确分子量: 358.0608013g/mol
  • 同位素质量: 358.0608013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 550
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • XLogP3: 4

methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3139-0883-2μmol
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3139-0883-40mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3139-0883-5μmol
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3139-0883-4mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3139-0883-25mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3139-0883-75mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3139-0883-5mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3139-0883-100mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F3139-0883-10μmol
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3139-0883-2mg
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
618389-64-3 90%+
2mg
$59.0 2023-07-05

methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 関連文献

methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetateに関する追加情報

Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate (CAS No. 618389-64-3): A Comprehensive Overview

Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, identified by its CAS number 618389-64-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the chromene class, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 4-chlorophenyl substituent and a chromenone core, make it a promising candidate for further investigation in drug discovery and development.

The chromene scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitution pattern in Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate contributes to its unique chemical and biological profile. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule towards biological targets. Additionally, the 2-methyl and 4-oxochromen-7-yl moieties enhance the structural complexity and potential for diverse interactions with biological systems.

In recent years, there has been growing interest in the development of novel chromene derivatives as therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of treating chronic inflammatory diseases and cancer. The oxo group in the chromene ring system plays a crucial role in stabilizing the molecule and influencing its electronic properties. This makes Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate an attractive candidate for further exploration.

The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate involves multi-step organic transformations, including condensation reactions, cyclization, and esterification processes. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. The presence of the 4-chlorophenyl group necessitates careful handling during synthesis to avoid unwanted side reactions. However, the robustness of modern synthetic techniques allows for efficient production of this compound.

One of the most compelling aspects of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is its potential as a lead compound for drug development. Preclinical studies have demonstrated that chromene derivatives can modulate various signaling pathways involved in inflammation and cancer progression. The specific structural features of this compound, including the 4-chlorophenyl, 2-methyl, and 4-oxochromen-7-yl groups, contribute to its ability to interact with biological targets such as kinases and transcription factors. These interactions can lead to therapeutic effects by inhibiting key pathways involved in disease progression.

The pharmacokinetic properties of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate are also an important consideration in drug development. Studies have shown that chromene derivatives can exhibit good oral bioavailability and tissue distribution, which are critical factors for effective drug delivery. The molecular structure of this compound allows for efficient absorption and distribution throughout the body, potentially leading to therapeutic efficacy at lower doses.

In conclusion, Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yyloxyacetate (CAS No. 618389-64-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for chromene derivatives, compounds like Methyl 2-[3-(b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b chlorophenyl) -) -) -) -) -) -) -) -) --methyl-one-7-yloxyacetate has a bright future in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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